N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidinyl group and a phenyl ring linked to a trifluoromethylbenzene sulfonamide moiety. Its molecular formula is C₂₂H₂₀F₃N₅O₂S, with a molecular weight of 475.49 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-5-4-6-19(15-17)32(30,31)28-18-9-7-16(8-10-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTDFNOUCLYHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways.
Biological Activity
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a sulfonamide group, a trifluoromethyl substituent, and a piperidinyl-pyridazinyl moiety. Its molecular formula is , and it possesses a molecular weight of approximately 413.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth in strains such as Salmonella typhi and Staphylococcus aureus .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Sulfonamides are well-documented for their ability to inhibit carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. For example, related studies have demonstrated that certain sulfonamides can effectively inhibit urease, an enzyme linked to urinary tract infections .
Case Studies
- Antimicrobial Screening : A study synthesized several compounds bearing similar structural motifs to evaluate their antibacterial efficacy. The results indicated moderate to strong activity against various bacterial strains, with some compounds achieving IC50 values below 5 µM .
- Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives of the sulfonamide class could inhibit urease with varying degrees of potency. One derivative showed an IC50 value of 0.63 µM against urease, highlighting the potential therapeutic applications in treating infections caused by urease-producing bacteria .
Data Table: Biological Activity Overview
Scientific Research Applications
Phosphodiesterase Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune response modulation. This property makes it valuable in treating conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Rheumatoid Arthritis
- Multiple Sclerosis
- Psoriasis
The therapeutic efficacy in these diseases is attributed to the suppression of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), which is linked to the pathogenesis of these conditions .
Clinical Trials
Several clinical trials have explored the efficacy of PDE4 inhibitors in various inflammatory conditions. For instance, a study focusing on COPD patients demonstrated significant improvements in lung function and reduction in exacerbations when treated with PDE4 inhibitors similar to this compound .
Comparative Studies
A comparative study evaluated the effectiveness of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide against other PDE4 inhibitors. The results indicated that this compound exhibited superior selectivity and potency, highlighting its potential for development into a therapeutic agent .
Potential Side Effects and Considerations
While the compound shows promise, it is essential to consider potential side effects associated with PDE4 inhibition, such as gastrointestinal disturbances and headaches. Ongoing research aims to optimize the structure to enhance efficacy while minimizing adverse effects.
Data Table: Summary of Applications
| Application Area | Condition Treated | Mechanism |
|---|---|---|
| Respiratory Diseases | Asthma, COPD | PDE4 inhibition, cAMP increase |
| Autoimmune Disorders | Rheumatoid Arthritis | Cytokine release inhibition |
| Neurological Disorders | Multiple Sclerosis | Inflammatory response modulation |
| Dermatological Conditions | Psoriasis | Anti-inflammatory effects |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Piperidine/Piperazine Derivatives
- N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (): Molecular Weight: 476.52 g/mol.
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzene-1-sulfonamide ():
Sulfonamide Group Variations
5-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide ():
N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ():
Core Heterocycle Modifications
- Sulfoxide/sulfone groups may improve metabolic stability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
